22-Acetoxy-15-deoxoeucosterol
Description
22-Acetoxy-15-deoxoeucosterol is a steroidal compound characterized by a hydroxyl group at position 22 that is acetylated (acetoxy group) and the absence of an oxygen-containing functional group at position 15 ("15-deoxo"). This structural modification distinguishes it from its parent compound, eucosterol, which typically contains a hydroxyl or ketone group at position 13.
Properties
Molecular Formula |
C31H48O6 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
[(2'S,3S,3'R,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-2'-propanoylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-3'-yl] acetate |
InChI |
InChI=1S/C31H48O6/c1-8-22(34)26-25(36-19(3)33)18(2)31(37-26)16-15-29(6)21-9-10-23-27(4,20(21)11-14-30(29,31)7)13-12-24(35)28(23,5)17-32/h18,23-26,32,35H,8-17H2,1-7H3/t18-,23-,24+,25-,26-,27-,28-,29+,30+,31+/m1/s1 |
InChI Key |
HQRDFTGMRWUATR-JPWMYSMRSA-N |
Isomeric SMILES |
CCC(=O)[C@@H]1[C@@H]([C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C)OC(=O)C |
Canonical SMILES |
CCC(=O)C1C(C(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC(=O)C |
Synonyms |
22-acetoxy-15-deoxoeucosterol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 22-acetoxy-15-deoxoeucosterol with structurally and functionally related steroidal compounds, focusing on substituents, bioactivity, and research applications.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Differences and Implications
Functional Group Modifications: The acetoxy group at C-22 in 22-acetoxy-15-deoxoeucosterol increases lipophilicity compared to eucosterol or 20-HE, which may enhance membrane permeability but reduce solubility in aqueous environments. This contrasts with 20-HE, which retains multiple hydroxyl groups critical for receptor binding in ecdysteroid signaling pathways .
Biological Activity: Unlike 20-HE, which exhibits well-documented anabolic and anti-diabetic effects, 22-acetoxy-15-deoxoeucosterol lacks direct pharmacological characterization. Cholesterol, while structurally simpler, serves as a universal biosynthetic precursor, highlighting the divergent evolutionary roles of steroidal compounds.
Research Applications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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